molecular formula C17H32O B1305414 trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol CAS No. 82575-70-0

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

Cat. No.: B1305414
CAS No.: 82575-70-0
M. Wt: 252.4 g/mol
InChI Key: LGORKSSOIBSSJH-UHFFFAOYSA-N
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Preparation Methods

The preparation of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol generally involves several steps:

Chemical Reactions Analysis

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as in drug delivery or material science .

Comparison with Similar Compounds

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol: can be compared with similar compounds like 4-(trans-4-Pentylcyclohexyl)cyclohexanone and trans-4-Pentylcyclohexanecarboxylic acid . These compounds share structural similarities but differ in their functional groups and chemical properties. For instance, 4-(trans-4-Pentylcyclohexyl)cyclohexanone has a ketone group instead of a hydroxyl group, which affects its reactivity and applications .

Properties

IUPAC Name

4-(4-pentylcyclohexyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-18H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGORKSSOIBSSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389559
Record name TRANS-4-(TRANS-4-PENTYLCYCLOHEXYL)CYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87144-92-1, 82575-70-0
Record name 4′-Pentyl[1,1′-bicyclohexyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87144-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TRANS-4-(TRANS-4-PENTYLCYCLOHEXYL)CYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-ol, 4'-pentyl-, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1,1'-Bicyclohexyl]-4-ol, 4'-pentyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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